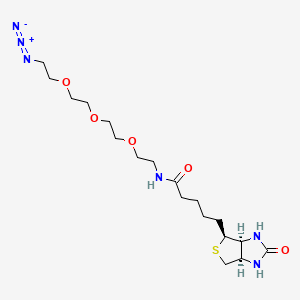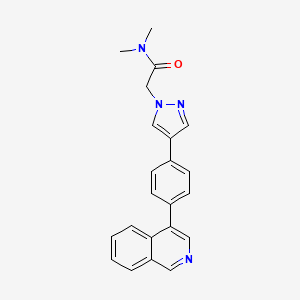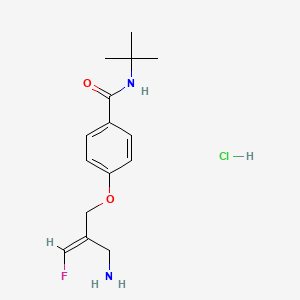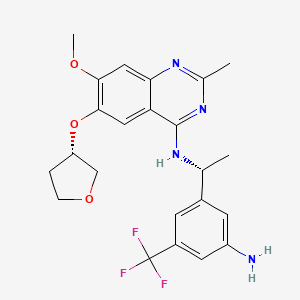
Biotin-PEG3-Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG3-Azide is a biotinylation reagent used for labeling alkyne-containing biomolecules . It can react either via Cu (I)-catalyzed Azide-Alkyne Click Chemistry reaction (CuAAC) or via Cu (I)-free Strain-Promoted Alkyne-Azide Click Chemistry (SPAAC) reaction with cyclooctyne derivatives .
Synthesis Analysis
This compound is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The chemical formula of this compound is C18H32N6O5S . Its molecular weight is 444.55 .Chemical Reactions Analysis
This compound can be used to label terminal alkynes via copper-catalyzed click reactions or copper-free click reactions with cyclooctynes . It has been used to non-enzymatically and covalently tag proteins, which can be separated and detected using common laboratory methods such as SDS-PAGE and Western blot .Physical And Chemical Properties Analysis
This compound is a solid substance . It is soluble to 100 mM in DMSO and to 100 mM in water .Scientific Research Applications
Thrombomodulin Modification : Qu et al. (2014) demonstrated the use of azide, biotin, and PEG in modifying thrombomodulin for immobilization on sterilized commercial ePTFE vascular grafts. This modification exhibited superior thromboresistance compared to commercial heparin-coated grafts in a primate model of acute graft thrombosis (Qu et al., 2014).
Polymeric Micelles : Wang et al. (2009) used azido-containing amphiphilic triblock copolymer for the self-assembly of spherical micelles, to which biotin was conjugated through in situ click chemistry. This resulted in functional interfaces between hydrophilic shells and hydrophobic cores, demonstrating the bioavailability of biotin to avidin (Wang et al., 2009).
Universal Gold Nanoparticle Probes : Scott et al. (2017) synthesized biotin-polyethylene glycol gold nanoparticle probes for the simultaneous detection of protein and nucleic acid targets. These probes allowed for sensitive detection of biomarkers in clinical diagnosis of diseases (Scott et al., 2017).
Nucleic Acid Crosslinkers : Wielenberg et al. (2020) presented a new probe, AP3B, using 4′-aminomethyltrioxsalen to crosslink and biotinylate nucleic acids, offering greater effectiveness compared to the compound EZ-link psoralen-PEG3-biotin (Wielenberg et al., 2020).
PEG Quantification : Chuang et al. (2010) developed a competitive ELISA for PEG quantification using 3T3/alphaPEG cells that effectively bound biotinylated PEG, demonstrating a method for quantifying PEG and PEGylated small molecules (Chuang et al., 2010).
Cancer-Targeted Drug Delivery : Chen et al. (2015) prepared multifunctional Biotin-PEG-b-PLL(Mal)-peptide-DOX polymeric micelles for selective elimination of cancer cells. These micelles enhanced cancer cell uptake and responded to the cancer cell secreted protease MMP-2 to release anticancer drugs (Chen et al., 2015).
Mechanism of Action
Target of Action
Biotin-PEG3-Azide is a biotinylation reagent that primarily targets molecules containing alkyne groups . It can also interact with molecules containing DBCO or BCN groups . The primary role of this compound is to facilitate the introduction of biotin into these target molecules.
Mode of Action
This compound operates through a mechanism known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction results in the formation of a stable triazole linkage . Additionally, a strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the biotinylation of target molecules . This can facilitate various biological processes, such as protein localization and cell signaling. The specific effects would depend on the nature of the target molecules and the biological context in which they operate.
Future Directions
Biotin-PEG3-Azide has been used for the detection of a cellular alkyne cholesterol analog via click chemistry using fluorescence microscopy after incubation with a fluorescent streptavidin-conjugate . It has also been used to prepare a novel multifunctional benzophenone linker that can be used for pull-down assays, photoaffinity labeling, and double-click stapling techniques . Future research may continue to explore its potential in various biochemical applications.
Relevant Papers One paper mentioned the use of this compound to identify growth phase-dependent alterations in E. coli RNA NAD+ capping .
Biochemical Analysis
Biochemical Properties
Biotin-PEG3-Azide reacts with terminal alkynes via a copper-catalyzed click reaction, strained cyclooctynes (e.g. This enables efficient and specific conjugation of derivatized molecules in biological samples .
Cellular Effects
The cellular effects of this compound are primarily observed through its role in the detection of cellular alkyne cholesterol analogs via click chemistry . After incubation with a fluorescent streptavidin-conjugate, it can be visualized using fluorescence microscopy .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with alkynes to form a stable triazole linkage .
Temporal Effects in Laboratory Settings
Its stability and non-cleavable nature suggest that it may have long-term effects on cellular function .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26)/t14-,15-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFOOMQCYIGZBE-ZOBUZTSGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N6O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)






![5-hydroxy-8-(1-hydroxy-2-(2-methyl-1-o-tolylpropan-2-ylamino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B606075.png)
![1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B606076.png)

